molecular formula C22H27N2O6P B11415301 Dimethyl [2-(4-methoxybenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate

Dimethyl [2-(4-methoxybenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11415301
M. Wt: 446.4 g/mol
InChI Key: AUYZVCTZRJKFNN-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, methoxyphenyl groups, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions One common approach is the condensation of 4-methoxyphenylacetic acid with 4-methoxybenzylamine to form an intermediate amide This intermediate is then cyclized to form the oxazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The oxazole ring can be reduced under specific conditions to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic compounds, while reduction of the oxazole ring would produce amines.

Scientific Research Applications

DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and phosphonate group can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Methoxyphenyl isocyanate

Uniqueness

DIMETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of an oxazole ring and a phosphonate ester, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H27N2O6P

Molecular Weight

446.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H27N2O6P/c1-26-18-9-5-16(6-10-18)13-14-23-21-22(31(25,28-3)29-4)24-20(30-21)15-17-7-11-19(27-2)12-8-17/h5-12,23H,13-15H2,1-4H3

InChI Key

AUYZVCTZRJKFNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=C(C=C3)OC)P(=O)(OC)OC

Origin of Product

United States

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